

# Spectroscopic Profile of Aspinonene: A Technical Guide

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## Compound of Interest

Compound Name: *Aspinonene*

Cat. No.: *B15546856*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Aspinonene**, a fungal secondary metabolite isolated from *Aspergillus ochraceus*. The information is intended for researchers, scientists, and drug development professionals engaged in the study of natural products.

**Aspinonene**, with the IUPAC name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol, possesses a unique molecular structure that has prompted interest in its biosynthetic pathways and potential biological activities. Accurate spectroscopic data is fundamental for its identification, characterization, and further investigation.

## Chemical Structure and Properties

- IUPAC Name: (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol
- Molecular Formula:  $C_9H_{16}O_4$
- Molecular Weight: 188.22 g/mol

## Spectroscopic Data Summary

While detailed, experimentally-derived spectral data from the primary literature is not available in the public domain, this section summarizes the expected and hypothetical spectroscopic characteristics for **Aspinonene** based on its known structure.

**Table 1: Nuclear Magnetic Resonance (NMR) Data**

Technique	Key Expected Observations
$^1\text{H}$ -NMR	Signals corresponding to olefinic protons, protons on carbons bearing hydroxyl groups, protons of the epoxide ring, and methyl protons would be expected.
$^{13}\text{C}$ -NMR	Resonances for olefinic carbons, carbons attached to hydroxyl groups, carbons of the epoxide ring, and methyl carbons would be anticipated.

Note: Specific chemical shifts ( $\delta$ ) and coupling constants (J) are not publicly available and would require access to the original publication or experimental re-evaluation.

**Table 2: Infrared (IR) Spectroscopy Data**

Functional Group	Expected Absorption Range ( $\text{cm}^{-1}$ )
O-H (hydroxyl)	Broad peak around 3400-3200
C-H (alkane/alkene)	3000-2850
C=C (alkene)	~1670-1640
C-O (alcohol/epoxide)	1260-1000

**Table 3: Mass Spectrometry (MS) Data**

Technique	Value	Interpretation
High-Resolution MS	Consistent with $\text{C}_9\text{H}_{16}\text{O}_4$	Molecular formula confirmation
ESI-MS (Positive Mode)	$m/z$ 189.1125	Hypothetical $[\text{M}+\text{H}]^+$ precursor ion
MS/MS Fragmentation	$m/z$ 171.1020, 153.0914, 125.0961	Hypothetical product ions resulting from neutral losses (e.g., $\text{H}_2\text{O}$ )

## Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data for a natural product like **Aspinonene**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A pure sample of **Aspinonene** (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{CD}_3\text{OD}$ ) in an NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structure elucidation.
- **Data Acquisition:** Standard pulse programs are used. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

### 2. Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the pure compound is analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr powder and pressing it into a thin disk.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum is first collected. Then, the spectrum of the sample is recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Processing:** The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

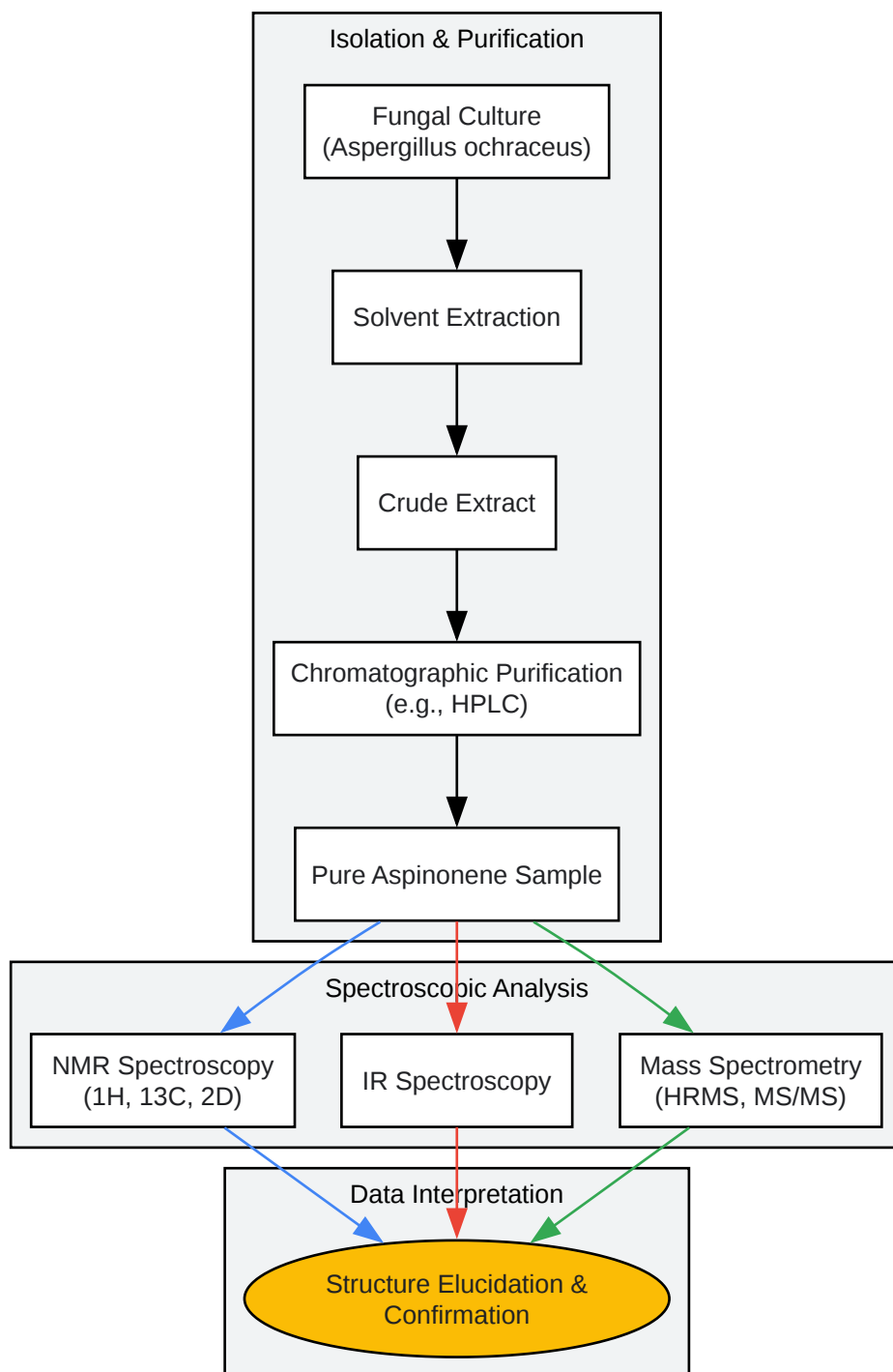
### 3. Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) is used. High-resolution mass spectrometry (HRMS) is performed on instruments like a Time-of-Flight (TOF) or Orbitrap analyzer to determine the accurate mass and elemental composition.
- **Data Acquisition:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the resulting ions is measured. For structural information, tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion (or a protonated/adducted version) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which can provide structural information.

## Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like **Aspinonene**.

## General Workflow for Spectroscopic Analysis of Aspinonene



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General workflow for **Aspinonene** analysis.

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